2,7-Dichloro-6-methoxybenzo[d]thiazole

Lipophilicity Drug-likeness Physicochemical property profiling

2,7-Dichloro-6-methoxybenzo[d]thiazole (CAS 1784096-83-8) is a heterocyclic small molecule with the formula C₈H₅Cl₂NOS and a molecular weight of 234.10 g/mol. It belongs to the benzothiazole class, characterized by a fused benzene–thiazole bicyclic core.

Molecular Formula C8H5Cl2NOS
Molecular Weight 234.09
CAS No. 1784096-83-8
Cat. No. B2690805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-6-methoxybenzo[d]thiazole
CAS1784096-83-8
Molecular FormulaC8H5Cl2NOS
Molecular Weight234.09
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=C(S2)Cl)Cl
InChIInChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3
InChIKeyURUHIOGINWPPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-6-methoxybenzo[d]thiazole (CAS 1784096-83-8): A Dual-Halogenated, Methoxy-Functionalized Benzothiazole Scaffold for Selective Derivatization


2,7-Dichloro-6-methoxybenzo[d]thiazole (CAS 1784096-83-8) is a heterocyclic small molecule with the formula C₈H₅Cl₂NOS and a molecular weight of 234.10 g/mol [1]. It belongs to the benzothiazole class, characterized by a fused benzene–thiazole bicyclic core. The compound features three key substituents: chlorine atoms at the 2- and 7-positions and a methoxy group at the 6-position . This specific substitution pattern distinguishes it from other dichloro- or methoxy-benzothiazole analogs and renders it a versatile synthetic intermediate for pharmaceutical and agrochemical research, where sequential derivatization at the 2-chloro site (most reactive) followed by further elaboration at the 7-position is a common strategy [2].

Why 2,7-Dichloro-6-methoxybenzo[d]thiazole Cannot Be Simply Replaced by Other Benzothiazole Building Blocks


The benzothiazole scaffold is extensively used in medicinal chemistry, but the number, type, and position of substituents dramatically alter both physicochemical properties and reactivity [1]. Simply substituting 2,7-dichloro-6-methoxybenzo[d]thiazole with the more common 2,7-dichlorobenzothiazole (CAS 2942-23-6) sacrifices the methoxy group's contributions to lipophilicity (LogP ~3.61 vs. 4.01), hydrogen-bond acceptor count (3 vs. 1), and electron density distribution on the benzene ring. Conversely, replacing it with a monochloro analog such as 2-chloro-6-methoxybenzothiazole (CAS 2605-14-3) eliminates the 7-chloro handle, reducing the number of available diversification points from two to one. Even the regioisomeric 2,5-dichloro-6-methoxybenzothiazole (CAS 1416916-89-6) presents a different electronic landscape due to the altered chlorine position, which can affect both the order of nucleophilic aromatic substitution and the steric environment around the methoxy group. The quantitative differences detailed in Section 3 demonstrate that these are not interchangeable compounds for applications requiring precise control over sequential derivatization or defined lipophilicity windows.

2,7-Dichloro-6-methoxybenzo[d]thiazole: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Fine-Tuning: Occupying a Unique Intermediate Range Between Dichloro-Only and Monochloro-Methoxy Analogs

The target compound exhibits a calculated LogP of 3.61 , which resides in a strategically important intermediate range. The non-methoxylated comparator 2,7-dichlorobenzothiazole has a LogP of 4.01 , making it 0.40 log units more lipophilic. The monochloro analog 2-chloro-6-methoxybenzothiazole has a LogP of 2.96 , placing it 0.65 log units more hydrophilic than the target. The methoxy-only parent 6-methoxybenzothiazole (no chlorine) has a LogP of 2.30 , a full 1.31 log units below the target. This demonstrates that the 6-methoxy group reduces LogP by approximately 0.4 units relative to the dichloro-only analog, while the second chlorine atom increases LogP by approximately 0.65 units relative to the monochloro-methoxy analog. The isomeric 2,6-dichlorobenzothiazole (no methoxy) has an XLogP3 of 4.2 [1], further confirming that the methoxy group is the dominant modulator of lipophilicity in this series.

Lipophilicity Drug-likeness Physicochemical property profiling

Boiling Point and Thermal Stability: Enhanced Intermolecular Interactions vs. Non-Methoxylated Dichloro Analogs

The target compound has a predicted boiling point of 325.8±22.0 °C at 760 mmHg [1]. This is approximately 39 °C higher than the boiling point of 2,7-dichlorobenzothiazole (286.8±13.0 °C) and approximately 51 °C higher than that of 6-methoxybenzothiazole (274.4±13.0 °C) . The significantly elevated boiling point of the target compound relative to both the non-methoxylated dichloro analog and the non-chlorinated methoxy analog indicates that the combination of two chlorine atoms and one methoxy group produces stronger cumulative intermolecular forces (dipole-dipole and London dispersion) than either substitution pattern alone. The density follows a consistent trend: target 1.5±0.1 g/cm³ [1], 2,7-dichlorobenzothiazole ~1.6 g/cm³ , 6-methoxybenzothiazole 1.268 g/cm³ .

Thermal stability Purification Process chemistry

Hydrogen Bond Acceptor Count: Three-Fold Increase in Potential Target Engagement Sites vs. Dichloro-Only Benzothiazoles

The target compound possesses 3 hydrogen bond acceptor (HBA) sites (the methoxy oxygen, the thiazole nitrogen, and the thiazole sulfur) . In contrast, 2,7-dichlorobenzothiazole and 2,6-dichlorobenzothiazole each have only 1 calculable HBA site (limited to the thiazole heteroatoms; chlorine atoms are very poor H-bond acceptors in classical pharmacophore models) . The monochloro analog 2-chloro-6-methoxybenzothiazole, like the target, also has 3 HBA sites . However, the target uniquely combines these 3 HBA sites with two chlorine substituents, which provide additional halogen-bond donor capacity and steric bulk that the monochloro analog lacks. The topological polar surface area (TPSA) of the target is 22.12 Ų , compared with 41.13 Ų for 2,7-dichlorobenzothiazole .

Molecular recognition Hydrogen bonding Scaffold diversification

Regioisomeric Differentiation: 2,7-Dichloro vs. 2,5-Dichloro-6-methoxybenzothiazole – Distinct Reactivity Landscapes

The target compound bears chlorine atoms at positions 2 and 7 on the benzothiazole core. The isomeric compound 2,5-dichloro-6-methoxybenzo[d]thiazole (CAS 1416916-89-6) features the second chlorine at position 5 instead of position 7. In the benzothiazole system, the 2-position chlorine is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing thiazole ring, and literature confirms that halogenation and subsequent nucleophilic displacement occur preferentially at the 2-position [1]. After the 2-position is derivatized, the remaining chlorine at position 7 in the target compound is situated para to the methoxy group, while in the 2,5-isomer, the chlorine is ortho to the methoxy group. This ortho relationship in the 2,5-isomer creates steric crowding and alters the electron density at the reaction center. Furthermore, directed lithiation strategies have been reported for selectively functionalizing position 7 of benzothiazoles, suggesting that the 7-chloro handle in the target compound can be exploited for regioselective metalation or cross-coupling reactions distinct from those possible with the 5-chloro isomer [2].

Regioselectivity Nucleophilic aromatic substitution Sequential derivatization

Commercial Availability and Purity Grades: Higher Assay Specification Enables More Reproducible Downstream Chemistry

The target compound is commercially available from multiple suppliers at purity specifications of ≥95% and ≥98% (NLT 98%) . The ≥98% (HPLC) grade, offered by suppliers such as MolCore under ISO-certified quality systems , provides a higher-assay option compared to the more commonly stocked 95% grade. For comparison, the non-methoxylated analog 2,7-dichlorobenzothiazole is typically offered at 98% (GC) purity , while the regioisomeric 2,5-dichloro-6-methoxybenzothiazole is listed by suppliers primarily at 95% purity . Pricing data from Fluorochem indicates that the 95+% grade of the target compound is available at approximately 2,420 CNY per 250 mg and 6,006 CNY per 1 g , reflecting its status as a specialty research chemical rather than a bulk commodity intermediate.

Chemical procurement Purity specifications Reproducibility

Storage and Handling Requirements: Cold-Chain and Inert Atmosphere Necessitate Defined Logistics Protocols

Multiple suppliers specify that the target compound must be stored at 2-8 °C under an inert gas atmosphere (nitrogen or argon) . These requirements are more stringent than those for the simpler analog 6-methoxybenzothiazole, which is listed for storage at room temperature in a sealed, dry environment [1]. The requirement for both refrigeration and inert atmosphere indicates sensitivity to moisture, oxygen, or thermal degradation pathways that are not present (or are less pronounced) in the non-halogenated or monohalogenated analogs. The MDL number MFCD28968767 [2] can be used for unambiguous identification in procurement systems.

Compound stability Storage conditions Procurement logistics

Optimal Application Scenarios for 2,7-Dichloro-6-methoxybenzo[d]thiazole Based on Differentiation Evidence


Sequential Diversification in Parallel Library Synthesis

The combination of a reactive 2-chloro site (activated by the thiazole ring for SNAr) and a 7-chloro site (para to the electron-donating 6-methoxy group, with distinct steric and electronic properties) makes this compound well-suited for two-step sequential diversification . In a typical workflow, the 2-position is first derivatized with amine, alcohol, or thiol nucleophiles under mild conditions, followed by a second derivatization at the 7-position via metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or further SNAr. This orthogonal reactivity sequence, supported by the established preferential reactivity of the 2-position in benzothiazoles and the demonstrated feasibility of 7-position selective functionalization , enables the rapid generation of diverse compound libraries for hit-to-lead optimization in drug discovery. The intermediate LogP of 3.61 ensures that the core scaffold remains within a drug-like lipophilicity range even after both diversification steps.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

Fragment-based screening campaigns benefit from starting fragments that occupy a favorable physicochemical property space. With a molecular weight of 234.10 g/mol, LogP of 3.61, 3 hydrogen bond acceptors, and a TPSA of 22.12 Ų , this compound meets key fragment-likeness criteria (Rule of Three: MW <300, LogP ≤3; the target is slightly above the LogP guideline but well within the broader drug-like range). Compared to the more lipophilic 2,7-dichlorobenzothiazole fragment (LogP 4.01, MW 204) , the methoxy group provides an additional vector for target engagement via hydrogen bonding while moderating lipophilicity. This makes the compound an attractive warhead for targeting binding pockets that require both hydrophobic contact (from the chlorinated benzothiazole core) and a directed polar interaction (from the methoxy oxygen).

Agrochemical Intermediate Requiring Thermal Robustness During Scale-Up

The elevated boiling point of 325.8 °C suggests that this intermediate can withstand the higher processing temperatures often encountered during pilot-plant scale-up of agrochemical syntheses, such as solvent reflux in high-boiling solvents (e.g., DMF, NMP, or sulfolane) or solvent-free melt reactions. In contrast, the lower-boiling analog 2,7-dichlorobenzothiazole (BP 286.8 °C) may be more prone to distillation losses under similar conditions. The requirement for storage at 2-8 °C under inert atmosphere indicates that while the compound is thermally robust at reaction temperatures, it requires protective handling during long-term storage—a profile consistent with reactive intermediates destined for immediate use in multi-step synthetic campaigns.

Halogen-Bond-Directed Supramolecular or Co-Crystal Engineering

The presence of two chlorine substituents on an electron-deficient benzothiazole core, combined with the electron-donating methoxy group, creates a polarized aromatic system capable of engaging in both halogen bonding (via the C-Cl σ-hole) and hydrogen bonding (via the methoxy oxygen and thiazole nitrogen) . The 2,7-arrangement places the halogen-bond donors on opposite sides of the molecule, potentially enabling linear halogen-bonded chain motifs in co-crystals. This is structurally distinct from the 2,5-isomer, where the halogen-bond donor sites would be angled. For researchers designing halogen-bonded materials or studying anisotropic charge-transfer interactions, the target compound offers a geometric arrangement not accessible with the 2,5-dichloro regioisomer .

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